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molecular formula C9H11NO2 B101674 Methyl 2-amino-6-methylbenzoate CAS No. 18595-13-6

Methyl 2-amino-6-methylbenzoate

Cat. No. B101674
M. Wt: 165.19 g/mol
InChI Key: HCLLOQLXKCCWLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08110585B2

Procedure details

A mixture of methyl 3-amino-o-toluate (100 g, 605 mmol), a solution of ammonium tetrafluoroborate (83.0 g, 787 mmol) in water (600 mL) and concentrated hydrochloric acid (121 mL, 3.93 mmol) was cooled to 0° C., and a solution of sodium nitrite (41.8 g, 605 mmol) in water (88 mL) was added dropwise to the mixture over 25 min. This mixture was stirred for 35 min, and the resulting solid was collected by filtration. This solid was washed with water, methanol and diethyl ether, dried under nitrogen atmosphere, and added to a solution of potassium acetate (65.4 g, 666 mmol) and 18-crown-6 (4.50 g, 17.0 mmol) in chloroform (1.37 L). The resulting mixture was stirred at room temperature for 2 hr, and water (700 mL) was added. The partitioned organic layer was washed with water, and dried over anhydrous magnesium sulfate, and the solvent was evaporated under reduced pressure. The residue was triturated with hexane, and collected by filtration to give the title compound (63.0 g, yield 59%).
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
700 mL
Type
solvent
Reaction Step Two
Quantity
83 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
121 mL
Type
catalyst
Reaction Step Three
Quantity
41.8 g
Type
reactant
Reaction Step Four
Name
Quantity
88 mL
Type
solvent
Reaction Step Four
Name
potassium acetate
Quantity
65.4 g
Type
reactant
Reaction Step Five
Quantity
1.37 L
Type
solvent
Reaction Step Five
Quantity
4.5 g
Type
catalyst
Reaction Step Five
Yield
59%

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[C:9]([O:11][CH3:12])=[O:10].F[B-](F)(F)F.[NH4+:18].[N:19]([O-])=O.[Na+].C([O-])(=O)C.[K+]>O.C(Cl)(Cl)Cl.Cl.C1OCCOCCOCCOCCOCCOC1>[NH:18]1[C:5]2[CH:6]=[CH:7][CH:2]=[C:3]([C:9]([O:11][CH3:12])=[O:10])[C:4]=2[CH:8]=[N:19]1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NC1=C(C(=CC=C1)C)C(=O)OC
Step Two
Name
Quantity
700 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
83 g
Type
reactant
Smiles
F[B-](F)(F)F.[NH4+]
Name
Quantity
600 mL
Type
solvent
Smiles
O
Name
Quantity
121 mL
Type
catalyst
Smiles
Cl
Step Four
Name
Quantity
41.8 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
88 mL
Type
solvent
Smiles
O
Step Five
Name
potassium acetate
Quantity
65.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
1.37 L
Type
solvent
Smiles
C(Cl)(Cl)Cl
Name
Quantity
4.5 g
Type
catalyst
Smiles
C1COCCOCCOCCOCCOCCO1

Conditions

Stirring
Type
CUSTOM
Details
This mixture was stirred for 35 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the resulting solid was collected by filtration
WASH
Type
WASH
Details
This solid was washed with water, methanol and diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under nitrogen atmosphere
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 2 hr
Duration
2 h
WASH
Type
WASH
Details
The partitioned organic layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was triturated with hexane
FILTRATION
Type
FILTRATION
Details
collected by filtration

Outcomes

Product
Details
Reaction Time
35 min
Name
Type
product
Smiles
N1N=CC=2C(=CC=CC12)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 63 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 59.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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